![molecular formula C23H30N2O4S B6570680 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-41-0](/img/structure/B6570680.png)
4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
The compound “4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a sulfonyl group, and a tetrahydroquinoline group, which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the attachment of the sulfonyl group, and the formation of the benzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and sulfonyl groups are likely to contribute to the compound’s polarity, and the tetrahydroquinoline ring could potentially participate in aromatic interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide group could potentially undergo hydrolysis, and the sulfonyl group might be susceptible to nucleophilic attack . The tetrahydroquinoline ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
- Targeting Tubulin : This compound exhibits tubulin-binding activity, which is crucial for cell division. Researchers explore its potential as an anticancer agent by disrupting microtubule dynamics and inhibiting cell proliferation .
- NF-κB Inhibition : The compound’s sulfonyl group may inhibit nuclear factor kappa B (NF-κB), a key regulator of inflammation. Researchers study its potential as an anti-inflammatory agent .
- Bacterial and Fungal Infections : In vitro studies suggest that this compound exhibits antimicrobial effects against certain bacteria and fungi. Researchers explore its mechanism of action and potential clinical applications .
Anticancer Agents
Anti-inflammatory Properties
Antimicrobial Activity
Future Directions
properties
IUPAC Name |
4-butoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-3-5-15-29-21-11-8-18(9-12-21)23(26)24-20-10-13-22-19(17-20)7-6-14-25(22)30(27,28)16-4-2/h8-13,17H,3-7,14-16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRCSYOSUTUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
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